molecular formula C27H23FN4O2S B2669892 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)butanamide CAS No. 1052666-07-5

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)butanamide

Cat. No. B2669892
CAS RN: 1052666-07-5
M. Wt: 486.57
InChI Key: CAWFBIMXEDFTTE-UHFFFAOYSA-N
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Description

The compound is a derivative of the 2,3-dihydroimidazo[1,2-c]quinazoline class . These compounds are often studied for their potential pharmacological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through one-pot intermolecular annulation reactions of o-amino benzamides and thiols .


Molecular Structure Analysis

The molecular structure likely includes a 2,3-dihydroimidazo[1,2-c]quinazoline core, which is a bicyclic system containing an imidazole ring fused with a quinazoline ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound is related to the class of benzoimidazoquinazolines, which are synthesized through various methods including copper-catalyzed C–N coupling and cyclization processes. Such methods involve the reaction of different benzimidazole derivatives under specific conditions to yield quinazolinone derivatives, including those similar to the compound (Dao et al., 2017).

Biological and Pharmacological Activities

  • Arylsulfonamide derivatives containing quinazolinone structures, similar to the compound of interest, have shown significant bioactivities. These include strong inhibitory activities against various pathogens, indicating their potential in developing effective bactericides and fungicides (Zeng et al., 2016).
  • Imidazoquinazoline derivatives exhibit notable neuroleptic activities. Some compounds within this class have shown effects comparable to established neuroleptic drugs, suggesting their utility in treating neurological disorders (Sato et al., 1978).
  • Quinazoline derivatives containing benzimidazole have been designed and tested for antitumor activities. Certain compounds in this class displayed moderate to potent antitumor effects on various human tumor cell lines, indicating their potential in cancer therapy (Li et al., 2018).

Fluorescent Sensing and Imaging Applications

  • Benzimidazole-containing compounds, similar to the compound in focus, have been developed as 'turn-on' fluorescent sensors. These sensors are selective for certain ions and are applicable in cell imaging, demonstrating their potential in biological research and diagnostics (Maji et al., 2017).

Additional Pharmacological Applications

  • Imidazoquinazoline compounds have shown various pharmacological effects, including acting as alpha-antagonists and antihypertensive agents. This indicates the versatility of this class of compounds in developing new medications for cardiovascular diseases (Chern et al., 1993).

Future Directions

Future research could focus on the synthesis and biological evaluation of this compound, particularly exploring its potential as a dual inhibitor of PI3K and HDAC . Further studies could also investigate its pharmacological properties and potential applications in medicine.

properties

IUPAC Name

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(4-fluorophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O2S/c1-2-23(25(33)29-19-14-12-18(28)13-15-19)35-27-31-21-11-7-6-10-20(21)24-30-22(26(34)32(24)27)16-17-8-4-3-5-9-17/h3-15,22-23H,2,16H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWFBIMXEDFTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)F)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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